molecular formula C15H18N4O B2370421 2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-90-8

2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2370421
CAS RN: 2034473-90-8
M. Wt: 270.336
InChI Key: VFLVJYUFAIMCPU-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

A study by Hamdouchi et al. (1999) explored the synthesis of imidazo[1,2-a]pyridines structurally related to the compound for their potential as antirhinovirus agents. This research is significant in understanding the antiviral properties of similar compounds (Hamdouchi et al., 1999).

Antihypertensive Research

Carini et al. (1991) conducted research on nonpeptide angiotensin II receptor antagonists, creating a series of N-(biphenylylmethyl)imidazoles, which show similarities in structure and function to the compound . Their research contributes to the understanding of potential antihypertensive applications (Carini et al., 1991).

Anti-Fibrosis Research

Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shares structural similarities with the compound . This inhibitor shows potential for treating fibrosis, providing insights into similar applications for related compounds (Kim et al., 2008).

Cancer Treatment Research

Penning et al. (2009) developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. The compound , sharing structural characteristics, may offer similar therapeutic potential in oncology (Penning et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the H+/K+ -ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

The compound is a potent proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K+ -ATPase, irreversibly inhibiting the enzyme . This action suppresses gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can affect various biochemical pathways. For example, it can inhibit the growth of Helicobacter pylori, a bacterium that thrives in acidic environments and is associated with peptic ulcers .

Pharmacokinetics

It’s known that the compound is orally administered and selectively enters gastric parietal cells .

Result of Action

The primary result of the compound’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions such as gastric ulcers, gastritis, gastroesophageal reflux disease (GERD), and infections with Helicobacter pylori .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound is stored under -20°C in a sealed and dry environment , suggesting that temperature and moisture could potentially affect its stability.

properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-9-5-6-16-14(7-9)19-15(20)11-3-4-12-13(8-11)18-10(2)17-12/h5-7,11H,3-4,8H2,1-2H3,(H,17,18)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLVJYUFAIMCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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